Remifentanil Acid is the primary metabolite of Remifentanil, a potent synthetic opioid analgesic used primarily in anesthesia. Remifentanil is characterized by its rapid onset and ultra-short duration of action, making it particularly useful for procedures requiring quick recovery from anesthesia. The compound’s structure includes a methyl propanoate chain that is highly susceptible to hydrolysis, leading to its rapid inactivation in the body. This property allows for precise control over analgesia during surgical procedures, with minimal accumulation and variability in recovery rates among patients .
The metabolism of Remifentanil predominantly occurs through hydrolysis, which involves the breakdown of the ester linkage in the molecule. This reaction is facilitated by nonspecific esterases present in blood and tissues, resulting in the formation of Remifentanil Acid, which is significantly less potent than its parent compound. The hydrolysis reaction can be summarized as follows:
This transformation highlights the compound's unique pharmacokinetic profile, allowing for rapid analgesic effects followed by swift elimination from the body .
Remifentanil Acid exhibits minimal biological activity compared to Remifentanil. While Remifentanil acts as a selective mu-opioid receptor agonist, providing analgesia and sedation, its acid form has a considerably reduced potency—approximately 1/4600th that of Remifentanil in animal models . This significant decrease in potency underscores the importance of the ester group in maintaining the drug's analgesic properties.
The synthesis of Remifentanil typically involves several key steps, including:
These methods reflect advancements in synthetic organic chemistry aimed at improving efficiency and scalability in pharmaceutical production.
Remifentanil is primarily used as an anesthetic agent during surgical procedures due to its rapid onset and short duration of action. Its applications include:
The unique pharmacological profile of Remifentanil allows anesthesiologists to tailor analgesic strategies effectively according to patient needs .
Studies have shown that Remifentanil can interact with other medications, notably affecting their absorption and efficacy. For instance, it may decrease the absorption of Clopidogrel, potentially leading to reduced serum concentrations and decreased therapeutic effects . Understanding these interactions is crucial for optimizing anesthesia protocols and ensuring patient safety during surgical interventions.
Remifentanil belongs to a class of compounds known as fentanyl analogs. Below is a comparison with other similar compounds:
Compound | Potency (relative to Morphine) | Duration of Action | Unique Features |
---|---|---|---|
Remifentanil | 100 times | Ultra-short | Rapid hydrolysis; minimal accumulation |
Fentanyl | 50 times | Short | Longer duration; more potent |
Sufentanil | 1000 times | Short | High potency; used for severe pain management |
Alfentanil | 10 times | Short | Faster onset than fentanyl |
Uniqueness of Remifentanil: The key distinguishing feature of Remifentanil is its ultra-short duration of action due to rapid metabolism via hydrolysis. This allows for precise control over anesthesia depth without prolonged effects post-surgery, unlike other analogs which may have longer-lasting effects .
Remifentanil Acid, also known by its systematic International Union of Pure and Applied Chemistry (IUPAC) name 3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid, represents a significant metabolite of the synthetic opioid remifentanil [1] [15]. This compound is cataloged in chemical databases with the identifier GI 90291 and possesses the Chemical Abstracts Service (CAS) registry number 132875-68-4 [1]. Alternative nomenclature includes 4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine propionic acid, which describes its structural components in a different sequence [15].
Remifentanil Acid belongs to several chemical classification categories that define its structural and functional characteristics [4]. It is primarily classified as an alpha amino acid derivative, placing it within the broader category of organic acids and derivatives [4]. More specifically, it falls under the classification of carboxylic acids and derivatives, and further into the subclass of amino acids, peptides, and analogues [4]. The direct parent classification identifies it as an alpha amino acid derivative [4]. Additional classification categories include piperidinecarboxylic acids, anilides, dicarboxylic acids and derivatives, tertiary carboxylic acid amides, and azacyclic compounds [4].
The compound's chemical taxonomy places it within the kingdom of organic compounds, the superclass of organic acids and derivatives, the class of carboxylic acids and derivatives, and the subclass of amino acids, peptides, and analogues [4]. This hierarchical classification system provides a comprehensive framework for understanding the compound's chemical identity and relationship to other chemical entities [4] [1].
Remifentanil Acid has the molecular formula C₁₉H₂₆N₂O₅, which indicates its composition of 19 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms [1] [5]. The molecular weight of Remifentanil Acid has been determined to be 362.4 g/mol, as computed by advanced chemical computation systems [1] [5]. This value represents the average molecular weight, taking into account the natural isotopic distribution of the constituent elements [5].
The monoisotopic mass of Remifentanil Acid, which represents the mass of the molecule containing only the most abundant isotope of each element, has been precisely determined to be 362.18417193 Da [24]. This value is particularly important for mass spectrometry applications and provides a more precise measurement for analytical identification purposes [10].
The molecular weight determination of Remifentanil Acid involves sophisticated analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy [5] [10]. These methods allow for the accurate measurement of the compound's mass, which is essential for its identification and characterization in analytical settings [5]. The molecular weight serves as a critical parameter in various analytical procedures, including chromatographic separations and mass spectrometric analyses that are commonly employed in pharmaceutical research and quality control [10] [5].
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₁₉H₂₆N₂O₅ | Elemental analysis and spectroscopic methods |
Average Molecular Weight | 362.4 g/mol | Computational methods based on atomic weights |
Monoisotopic Mass | 362.18417193 Da | High-resolution mass spectrometry |
Heavy Atom Count | 26 | Structural analysis |
Remifentanil Acid possesses a complex molecular structure characterized by several distinct functional groups that contribute to its chemical properties and reactivity [1] [5]. The backbone of the molecule consists of a piperidine ring, which serves as the central heterocyclic structure [1]. This saturated six-membered nitrogen-containing ring provides a basic nitrogen atom that can participate in acid-base reactions and hydrogen bonding [4] [5].
Attached to the piperidine ring at position 4 is a methoxycarbonyl group (methyl ester), which functions as a hydrogen bond acceptor and contributes to the compound's polarity [1] [5]. This position also features an N-propanoylanilino group, consisting of a phenyl ring connected to a nitrogen atom that is further linked to a propanoyl group [1]. The propanoyl moiety forms an amide bond with the nitrogen, creating a planar structure that can engage in hydrogen bonding interactions as an acceptor [5] [15].
One of the most distinctive structural features of Remifentanil Acid is the propanoic acid chain attached to the piperidine nitrogen [1]. This chain terminates with a carboxylic acid group, which is capable of donating and accepting hydrogen bonds and participating in acid-base chemistry [1] [5]. The presence of this carboxylic acid group significantly influences the compound's physicochemical properties, including its solubility and acid-base behavior [5].
The compound contains a total of 8 rotatable bonds, which contribute to its conformational flexibility [24]. Additionally, it has 1 hydrogen bond donor (the carboxylic acid group) and 6 hydrogen bond acceptors (including the carboxylic acid, methyl ester, amide, and tertiary amine functionalities) [24]. These structural features collectively determine the three-dimensional arrangement of the molecule and its ability to interact with biological targets and other chemical entities [4] [5].
Functional Group | Position | Chemical Properties |
---|---|---|
Carboxylic Acid | Terminal position of propanoic acid chain | Acidic group, hydrogen bond donor and acceptor |
Methyl Ester | Attached to the piperidine ring at position 4 | Hydrogen bond acceptor, susceptible to hydrolysis |
Amide | N-propanoyl group attached to aniline nitrogen | Planar structure, hydrogen bond acceptor |
Tertiary Amine | Piperidine nitrogen | Basic center, potential for protonation |
Phenyl Ring | Attached to the amide nitrogen | Aromatic system, hydrophobic interactions |
Piperidine Ring | Central heterocyclic structure | Saturated heterocycle with basic nitrogen |
Remifentanil Acid and its parent compound remifentanil share significant structural similarities but differ in one crucial functional group that dramatically alters their chemical and pharmacological properties [6] [7]. The primary structural difference between these two compounds lies in the terminal group of the propanoic acid chain attached to the piperidine nitrogen [6]. In remifentanil, this terminal group is a methyl ester (methoxy-3-oxopropyl), whereas in Remifentanil Acid, it is a carboxylic acid group [6] [7].
The molecular formula of remifentanil is C₂₀H₂₈N₂O₅, containing one additional carbon atom and two additional hydrogen atoms compared to Remifentanil Acid (C₁₉H₂₆N₂O₅) [2] [3]. This difference corresponds to the additional methyl group present in the terminal ester of remifentanil [3]. Consequently, the molecular weight of remifentanil (376.45 g/mol) is approximately 14 g/mol greater than that of Remifentanil Acid (362.4 g/mol) [2] [3].
Both compounds share identical core structural elements, including the piperidine ring, the methoxycarbonyl group at position 4 of the piperidine, and the N-propanoylanilino substituent [7] [17]. These common structural features include the phenyl ring attached to the amide nitrogen and the propanoyl group forming the amide bond [7]. The shared structural elements contribute to similar spatial arrangements and some common physicochemical properties [7] [17].
The crucial structural difference—the terminal carboxylic acid in Remifentanil Acid versus the methyl ester in remifentanil—has profound implications for the compounds' chemical reactivity, metabolic stability, and pharmacological activity [6] [11]. The ester linkage in remifentanil makes it susceptible to rapid hydrolysis by non-specific esterases in blood and tissues, resulting in the formation of Remifentanil Acid as its primary metabolite [6] [13]. This metabolic conversion represents a deactivation pathway, as Remifentanil Acid exhibits significantly reduced pharmacological activity compared to the parent compound [6] [11].
Property | Remifentanil Acid | Remifentanil | Structural Implication |
---|---|---|---|
IUPAC Name | 3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid | methyl 1-(3-methoxy-3-oxopropyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate | Reflects terminal group difference |
Molecular Formula | C₁₉H₂₆N₂O₅ | C₂₀H₂₈N₂O₅ | Additional CH₂ group in remifentanil |
Molecular Weight | 362.4 g/mol | 376.45 g/mol | ~14 g/mol difference due to methyl group |
Terminal Group | Carboxylic acid | Methyl ester | Key structural difference |
Metabolic Relationship | Metabolite | Parent compound | Hydrolysis of ester bond |
Remifentanil Acid is characterized as an achiral molecule with no defined stereocenters, as confirmed by computational analysis of its chemical structure [24] [9]. The absence of chiral centers is an important stereochemical feature that distinguishes it from many other biologically active compounds [9]. This property means that Remifentanil Acid does not exhibit optical activity, as verified by structural analysis that indicates zero defined atom stereocenters and zero undefined atom stereocenters [24] [9].
The conformational properties of Remifentanil Acid are largely determined by its flexible molecular framework, which contains 8 rotatable bonds [24]. These rotatable bonds allow the molecule to adopt multiple conformations in solution, contributing to its dynamic three-dimensional structure [24] [9]. The flexibility primarily arises from the single bonds in the propanoic acid chain, the connections to the piperidine ring, and the linkages within the N-propanoylanilino group [9].
The piperidine ring in Remifentanil Acid typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings [9]. This chair conformation places the substituents at position 4 (the methoxycarbonyl and N-propanoylanilino groups) in either axial or equatorial positions, with the equatorial arrangement generally being more stable due to reduced steric interactions [9] [4].
The amide bond formed between the propanoyl group and the aniline nitrogen exhibits partial double-bond character, which restricts rotation around this bond [9] [4]. This restriction results in a planar arrangement of the atoms directly involved in the amide linkage [9]. While some fentanyl derivatives can exhibit E/Z isomerism around similar amide bonds, specific studies on Remifentanil Acid have not reported significant E/Z isomerism in its structure [9] [4].
The carboxylic acid group at the end of the propanoic acid chain can rotate freely around the single bonds connecting it to the rest of the molecule, allowing it to adopt various orientations relative to the piperidine ring [9]. This rotational freedom enables the carboxylic acid to participate in hydrogen bonding interactions with surrounding molecules or with other functional groups within the same molecule, potentially forming intramolecular hydrogen bonds under certain conditions [9] [4].
Stereochemical Property | Description | Structural Implication |
---|---|---|
Chiral Centers | None (achiral molecule) | No optical isomerism |
Defined Stereocenters | 0 | No stereoisomers |
Rotatable Bonds | 8 | High conformational flexibility |
Ring Conformation | Chair conformation (piperidine) | Stable ring arrangement |
Amide Bond | Planar with restricted rotation | Limited conformational freedom at this position |
E/Z Isomerism | Not significantly observed | No geometric isomers reported |
Irritant;Health Hazard